Absence of Michael Acceptor Reactivity vs. Crotamiton
Crotamiton is an α,β-unsaturated amide that can act as a Michael acceptor, reacting with glutathione and other biological nucleophiles. The target compound, N,2-diethyl-N-(2-methylphenyl)butanamide, is a fully saturated butanamide and therefore incapable of undergoing Michael addition. This structural difference eliminates a key covalent reactivity pathway, which is a critical consideration for mechanistic toxicology studies or selectivity profiling where off-target alkylation is a concern. No quantitative reactivity data exists for this compound, thus this is a class-level inference [1].
| Evidence Dimension | Michael acceptor reactivity (electrophilicity) |
|---|---|
| Target Compound Data | Not reactive (saturated amide) |
| Comparator Or Baseline | Crotamiton: Reactive (α,β-unsaturated amide) |
| Quantified Difference | Qualitative (reactive vs. non-reactive) |
| Conditions | Structural analysis based on chemical class |
Why This Matters
This negates a potential source of off-target toxicity associated with covalent protein binding, enhancing its appeal as a negative control or a scaffold for developing cleaner pharmacological tools.
- [1] Schwöbel, J.A.H., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology, 23(10), 1576-1585. View Source
